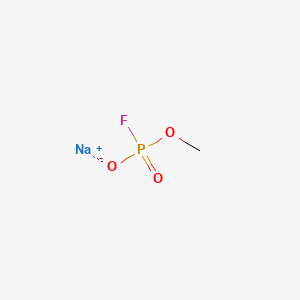

Sodium;fluoro(methoxy)phosphinate

Description

Contextualization within Modern Chemical Research Paradigms

Modern chemical research is increasingly driven by the pursuit of novel molecular architectures with precisely controlled properties and functions. This paradigm has shifted from traditional trial-and-error methods to a more integrated approach that combines theoretical calculations, automated synthesis, and artificial intelligence to accelerate discovery. nso-journal.org Organophosphorus chemistry, a vibrant and rapidly expanding field, is at the forefront of this evolution. nih.gov It is recognized as a critical area of science, not only for its fundamental contributions to our understanding of chemical bonding and reactivity but also for its wide-ranging applications in medicine, agriculture, and materials science. nih.govmdpi.com The development of innovative synthetic methodologies and the exploration of unique phosphorus-containing functional groups are central to this "golden age of phosphorus chemistry". nih.gov

Significance of Organophosphorus Compounds in Mechanistic and Synthetic Chemistry

Organophosphorus compounds are indispensable in both mechanistic and synthetic chemistry. Their diverse reactivity and structural versatility make them powerful tools for constructing complex molecules and for probing reaction mechanisms. For instance, phosphonates are widely used in the Horner-Wadsworth-Emmons reaction for alkene synthesis, while phosphines are crucial ligands in transition-metal catalysis. frontiersin.org The ability of the phosphorus atom to exist in multiple oxidation states and coordination environments allows for a rich and varied chemistry. wiley.com Furthermore, organophosphorus compounds have been instrumental in the development of asymmetric catalysis, where chiral phosphine (B1218219) ligands can induce high stereoselectivity in chemical transformations. frontiersin.org The study of reaction intermediates and the elucidation of reaction pathways in organophosphorus chemistry, often aided by techniques like ³¹P NMR spectroscopy, provide fundamental insights into chemical reactivity. researchgate.net

Unique Aspects of Fluoro- and Methoxy-Substituted Phosphinate Structures

The introduction of fluoro- and methoxy-substituents into phosphinate structures imparts unique electronic and steric properties. Fluorine, being the most electronegative element, can significantly alter the reactivity and stability of a molecule through strong inductive effects. nih.gov The presence of a fluorine atom on the phosphorus center can influence the electrophilicity of the phosphorus atom and the strength of the P-O and P-C bonds. This can have profound implications for the compound's reactivity towards nucleophiles and its potential applications as a precursor in chemical synthesis. nih.gov

The methoxy (B1213986) group, on the other hand, can act as an electron-donating group through resonance, while also exhibiting an inductive electron-withdrawing effect. The interplay of these electronic effects, combined with the steric bulk of the methoxy group, can modulate the reactivity and conformational preferences of the phosphinate. nih.gov The combination of both a fluoro and a methoxy substituent on a phosphinate core, as in the fluoro(methoxy)phosphinate (B14744746) anion, is expected to result in a unique balance of electronic properties, making it an intriguing target for fundamental research.

Historical Trajectories and Contemporary Relevance of Complex Organophosphorus Systems in Fundamental Research

The history of organophosphorus chemistry dates back to the early 19th century, with the first synthesis of an organophosphorus compound, triethyl phosphate (B84403), reported in 1848. researchgate.net A significant milestone was the synthesis of tetraethyl pyrophosphate in 1854, which was later identified as the first organophosphorus cholinesterase inhibitor. mdpi.comresearchgate.net The field saw rapid development in the mid-20th century, spurred by research into insecticides and chemical warfare agents. researchgate.networldscientific.comnih.gov This early work laid the foundation for our current understanding of the reactivity and biological activity of organophosphorus compounds.

In contemporary research, the focus has shifted towards the design and synthesis of highly complex and functionalized organophosphorus systems for a variety of applications. ox.ac.uk Researchers are exploring novel phosphorus-containing heterocycles, polymers, and materials with unique electronic, optical, and catalytic properties. frontiersin.org The development of new synthetic methods that allow for the precise installation of phosphorus-based functional groups into complex molecules remains a key area of investigation. researchgate.net The study of complex organophosphorus systems, including those with unique substituent patterns like fluoro- and methoxy-phosphinates, continues to push the boundaries of our understanding of chemical structure and reactivity, with potential applications in areas ranging from catalysis to medicinal chemistry. frontiersin.org

Data Tables

Table 1: Representative Physicochemical Properties of Substituted Phosphinates

| Compound/Ion | Formula | Molecular Weight ( g/mol ) | Key Feature |

| Sodium Hypophosphite Monohydrate | NaPH₂O₂·H₂O | 105.99 | Parent phosphinate salt fujifilm.com |

| Sodium Monofluorophosphate | Na₂PO₃F | 143.95 | Related fluorinated phosphorus salt nih.gov |

| Sodium Fluoroacetate | C₂H₂FNaO₂ | 100.02 | Example of a simple fluorinated organic salt nih.gov |

| 4-Fluoro-4'-methoxybiphenyl | C₁₃H₁₁FO | 202.22 | Example of a molecule with both fluoro and methoxy groups nih.gov |

This table presents data for related compounds to provide context for the properties of sodium;fluoro(methoxy)phosphinate, for which specific experimental data is not widely available.

Table 2: Common Spectroscopic Techniques in Organophosphorus Chemistry

| Technique | Application | Information Obtained |

| ³¹P NMR Spectroscopy | Structural Elucidation | Chemical environment of the phosphorus nucleus, P-C and P-H coupling constants, identification of intermediates. researchgate.net |

| ¹H NMR Spectroscopy | Structural Elucidation | Presence and connectivity of protons in the molecule. researchgate.net |

| ¹⁹F NMR Spectroscopy | Structural Elucidation | Presence and electronic environment of fluorine atoms. nih.gov |

| Mass Spectrometry | Molecular Weight Determination | Precise mass of the molecule and its fragments. |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Identification of key functional groups like P=O, P-O-C, and C-F bonds. |

This table outlines the primary analytical methods used to characterize organophosphorus compounds like this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;fluoro(methoxy)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4FO3P.Na/c1-5-6(2,3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKNWRBTJUSDQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)([O-])F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3FNaO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724634 | |

| Record name | sodium;fluoro(methoxy)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-95-2 | |

| Record name | sodium;fluoro(methoxy)phosphinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Fluoro Methoxy Phosphinates

Novel Synthetic Routes to Sodium;fluoro(methoxy)phosphinate (B14744746)

The synthesis of sodium;fluoro(methoxy)phosphinate presents a unique challenge due to the presence of multiple functional groups on the phosphorus atom. Novel synthetic routes are being developed to control the stereochemistry and achieve high yields.

Stereoselective Synthesis Approaches for Chiral Phosphinate Centers

The phosphorus atom in a molecule like fluoro(methoxy)phosphinate is a stereocenter when the fourth substituent (an alkyl or aryl group) is not hydrogen. The synthesis of enantiomerically pure P-stereogenic compounds is of significant interest and is often achieved through several key strategies. bohrium.com

One common approach involves the use of chiral auxiliaries. For instance, readily available chiral amino alcohols can be used as templates to synthesize P-stereogenic secondary phosphine (B1218219) oxides (SPOs) or H-phosphinates with high enantiomeric excess. researchgate.net These chiral intermediates can then undergo further transformations. For example, optically pure H-phosphinates can undergo stereospecific nucleophilic substitution with organometallic reagents, which proceeds with inversion of configuration at the phosphorus center, to yield chiral tertiary phosphine oxides. acs.org

Another powerful method is the catalytic asymmetric synthesis. Transition metal complexes featuring chiral ligands are widely used to catalyze reactions that create the P-chiral center. mdpi.com For instance, the enantioselective cross-coupling of secondary phosphines with halides can be catalyzed by chiral platinum or ruthenium complexes through a dynamic kinetic resolution mechanism. nih.gov Organocatalysis has also emerged as a potent tool. Chiral guanidinium (B1211019) salts, for example, have shown high efficiency in catalyzing the stereoselective hydrophosphinylation of imines to produce optically active α-amino-C-phosphinates. nih.gov

The table below summarizes some of the key approaches to stereoselective synthesis of P-chiral phosphorus compounds.

| Method | Description | Key Features | Reference(s) |

| Chiral Auxiliaries | Readily available chiral molecules (e.g., amino alcohols) are temporarily incorporated to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. | High diastereoselectivity; well-established procedures. | researchgate.net |

| Catalytic Kinetic Resolution | A chiral catalyst preferentially reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted and enriched. | Can provide access to both enantiomers of the product or precursor. | nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to convert a prochiral substrate into a chiral product with high enantioselectivity. | Highly efficient; can be applied to a wide range of substrates. | bohrium.commdpi.com |

| Substrate-Controlled Diastereoselective Synthesis | A chiral center already present in the substrate molecule directs the stereochemistry of the newly formed phosphorus center. | Relies on the steric and electronic properties of the existing chiral moiety. | nih.gov |

Exploration of Phosphonylation Reactions for P-C Bond Formation

The formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry and essential for synthesizing phosphinate derivatives. mdpi.com Several classical and modern methods are employed for this purpose.

The Michaelis-Arbuzov reaction is a widely used method for forming P-C bonds. It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). researchgate.net This reaction can be adapted for phosphinates by using phosphonites or phosphinites as the phosphorus-containing starting material. researchgate.net The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates, H-phosphinates, or secondary phosphine oxides with aryl or vinyl halides, is another powerful tool for P-C bond formation. researchgate.net Modern variations of the Hirao reaction may not require expensive phosphine ligands, making the process more cost-effective. researchgate.net

Radical reactions also provide a pathway to P-C bonds. For instance, the addition of sodium hypophosphite to alkenes or alkynes, initiated by a radical initiator, can form P-C bonds under mild conditions. nih.gov Furthermore, direct C-H functionalization methods are emerging, where a C-H bond is directly converted to a C-P bond, often with the aid of a transition metal catalyst.

The table below outlines several key reactions for P-C bond formation.

| Reaction | Reactants | Catalyst/Conditions | Description | Reference(s) |

| Michaelis-Arbuzov Reaction | Trivalent phosphorus ester (e.g., phosphite) + Alkyl halide | Heat; Lewis acid (optional) | Forms a P-C bond through nucleophilic attack of the phosphorus on the alkyl halide, followed by dealkylation. | researchgate.net |

| Hirao Reaction | H-phosphinate/H-phosphonate + Aryl/Vinyl halide | Palladium catalyst (e.g., Pd(OAc)₂) | A cross-coupling reaction that is highly versatile for creating aryl-P and vinyl-P bonds. | researchgate.net |

| Pudovik Reaction | H-phosphinate/H-phosphonate + Aldehyde/Imine | Base catalyst | Addition of the P-H bond across a carbonyl or imine double bond. | mdpi.com |

| Radical Addition | Sodium hypophosphite + Alkene/Alkyne | Radical initiator (e.g., R₃B/air) | Forms P-C bonds under mild, room-temperature conditions. | nih.gov |

| Aryne Chemistry | Aryne precursor + Phosphorus nucleophile | Mild conditions | Circumvents the need for transition-metal catalysts in P-arylation reactions. | organic-chemistry.org |

Development of Efficient Fluorination Techniques at Phosphorus Centers

The introduction of a fluorine atom directly onto a phosphorus center is a critical step in the synthesis of fluoro(methoxy)phosphinate. This can be challenging due to the high strength of the P=O bond in pentavalent phosphorus precursors. nih.gov Both nucleophilic and electrophilic fluorination strategies have been developed.

Traditional methods often involve the conversion of a phosphorus(V) acid or ester into a phosphoryl chloride, followed by a halogen exchange reaction with a fluoride (B91410) salt. researchgate.net However, the harsh reagents and conditions can limit functional group tolerance.

More recent developments focus on direct fluorination methods. Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄), are capable of fluorinating secondary phosphine oxides and other P(O)-H compounds under mild conditions. researchgate.netwikipedia.org Another approach involves the activation of phosphonates or phosphonic acids to make the phosphorus center more electrophilic. For example, treatment with triflic anhydride (B1165640) (Tf₂O) can activate the P=O group, enabling subsequent nucleophilic fluorination with a fluoride source. nih.gov

A summary of common fluorinating agents for phosphorus compounds is provided in the table below.

| Fluorinating Agent | Type | Precursor Type | Key Features | Reference(s) |

| Selectfluor | Electrophilic | P(O)-H compounds | Mild conditions, high efficiency, commercially available. | researchgate.netmdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | P(O)-H compounds | Stable, crystalline solid; effective for various substrates. | wikipedia.org |

| Cyanuric Fluoride | Nucleophilic (via activation) | P(O)-OH compounds | High yields, easy workup, byproduct is easily removed. | researchgate.net |

| Sulfuryl Fluoride (SO₂F₂) | Nucleophilic (via activation) | P(O)-H, P(O)-OH | Efficient fluorination strategy for various phosphorus acids. | researchgate.net |

| Triflic Anhydride (Tf₂O) / Fluoride Source | Activation / Nucleophilic | Alkyl phosphonates | Activates the P=O bond for subsequent fluorination at room temperature. | nih.gov |

Mechanistic Studies of Alkoxy Group Incorporation via Transesterification or Alkoxylation

The methoxy (B1213986) group in this compound can be introduced through several methods, primarily involving the esterification or alcoholysis of a suitable phosphorus acid precursor or the direct alkoxylation of a phosphorus center.

Transesterification, or alcoholysis, is a common method where an existing phosphinate ester is reacted with an alcohol (in this case, methanol) to exchange the alkoxy group. tandfonline.com These reactions can be driven to completion by using a large excess of the new alcohol and can be catalyzed by acids or ionic liquids. Microwave irradiation has been shown to accelerate these transformations significantly. mdpi.com For instance, the transesterification of ethyl phenyl-H-phosphinate with various alcohols, including methanol (B129727), can be achieved under microwave conditions. mdpi.com

Direct esterification of a phosphinic acid is another viable route. For example, phenyl-H-phosphinic acid can be esterified with alcohols under microwave-assisted conditions to yield the corresponding alkyl phenyl-H-phosphinates. mdpi.com

Mechanistic studies indicate that the hydrolysis and alcoholysis of phosphinates are often acid-catalyzed processes. tandfonline.com In some cases, particularly with more reactive phosphorus centers, direct alkoxylation can occur. Electrochemical methods for C-H alkoxylation have also been developed for related phosphinamides, suggesting potential future pathways for direct alkoxylation at a phosphorus-bound substituent. researchgate.net

Salt Formation Strategies for this compound

The final step in the synthesis is the formation of the sodium salt. This is typically a straightforward acid-base reaction. If the synthetic route yields the neutral fluoro(methoxy)phosphinic acid, it can be deprotonated by treatment with a suitable sodium base, such as sodium hydroxide (B78521) or sodium methoxide (B1231860).

Alternatively, if the synthesis proceeds through a precursor that is already a salt, a salt metathesis reaction can be employed. For example, if a lithium or potassium salt of the phosphinate is formed during the synthesis, it can be converted to the sodium salt by treatment with a sodium salt that will precipitate the lithium or potassium counterion.

Precursor Design and Synthesis for Fluoro(methoxy)phosphinates

A common strategy in organophosphorus chemistry is to start with a simple, commercially available phosphorus compound and build complexity. Phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) are traditional starting points, though their high reactivity and toxicity have led to the development of greener alternatives. mdpi.com A more modern and sustainable approach might begin with sodium hypophosphite (NaH₂PO₂), which is stable, cost-effective, and environmentally benign. mdpi.com

Below are some potential synthetic strategies starting from different precursors:

| Starting Precursor | Synthetic Strategy Outline | Key Transformations | Reference(s) for Methods |

| Sodium Hypophosphite (NaH₂PO₂) | 1. P-C bond formation (e.g., radical addition to an alkene). 2. Esterification to introduce the methoxy group. 3. Fluorination of the P-H bond. | Radical addition, Esterification, Electrophilic fluorination. | nih.govresearchgate.netmdpi.commdpi.com |

| H-Phosphinate Ester (e.g., Methyl Phenyl-H-phosphinate) | 1. Stereoselective synthesis of the chiral H-phosphinate. 2. Fluorination of the P-H bond. 3. Conversion to the sodium salt. | Asymmetric synthesis, Electrophilic fluorination, Saponification/Neutralization. | researchgate.netacs.orgresearchgate.net |

| Dichlorophosphine (R-PCl₂) | 1. Reaction with methanol to form R-P(OMe)Cl. 2. Hydrolysis/Oxidation to form methyl R-phosphinate. 3. Fluorination. 4. Conversion to the sodium salt. | Alkoxylation, Hydrolysis, Fluorination, Salt formation. | [General organophosphorus methods] |

| Phosphonic Acid (R-P(O)(OH)₂) | 1. Selective esterification to form the monomethyl ester. 2. Conversion of the remaining -OH group to a -F group (e.g., via a sulfonate intermediate). 3. Conversion to the sodium salt. | Esterification, Deoxyfluorination, Neutralization. | researchgate.nettandfonline.com |

The choice of precursor and synthetic route would depend on factors such as the desired stereochemistry, the nature of the organic group (R), and scalability. The development of one-pot or tandem reactions that combine several of these steps would be a significant advancement in the efficient synthesis of this class of compounds.

Synthesis of Fluorophosphonite and Fluorophosphonate Intermediates

The journey towards fluoro(methoxy)phosphinates often commences with the synthesis of fluorinated phosphorus intermediates. Fluorophosphonites and fluorophosphonates are crucial building blocks, providing the essential P-F bond that will be retained in the final product.

One common strategy for creating fluorophosphonate intermediates is through halogen exchange reactions. For instance, phosphonic dichlorides can be converted to their corresponding difluorides. A general and simplified approach for synthesizing fluorophosphonates involves the direct reaction of p-nitrophenylphosphonates with a polymer-supported fluoride reagent. This method offers high yields and simplifies purification, as the excess reagent can be removed by filtration nih.gov.

Another established method involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST). For example, a penultimate phosphonate intermediate can be cleanly converted to the corresponding fluorophosphonate using DAST in dichloromethane (B109758) at low temperatures nih.gov. The synthesis of fluorinated acyclic nucleoside phosphonates has also been achieved through the condensation of a fluorinated phosphonate precursor with a heterocyclic base, followed by deprotection steps nih.gov. These methods highlight the importance of having a stable, yet reactive, phosphonate precursor to which the fluorine can be introduced.

The synthesis of O-alkyl phosphonyldifluorides can serve as a foundational step. These compounds are precursors that can subsequently react with other nucleophiles to build the final phosphinate structure semanticscholar.org. The reactivity of these fluorinated intermediates is critical, as the P-F bond must be stable enough to persist through subsequent reaction steps while allowing for the introduction of other desired functional groups.

Development of Precursors for Methoxy Group Introduction

The introduction of a methoxy group onto the phosphorus atom can be achieved through various synthetic routes, often involving the reaction of a phosphorus precursor with methanol or a methoxide source. The choice of precursor is critical to ensure regioselective and efficient methoxylation.

One approach involves the use of cyclic phospholane (B1222863) oxide precursors. For example, 2-ethoxy-1,2-oxaphospholane 2-oxide can undergo regioselective ring-opening reactions with Grignard reagents to yield phosphinates beilstein-journals.org. While this specific example uses an ethoxy group, similar principles can be applied using a methoxy-substituted cyclic precursor. The synthesis of such precursors can be achieved from commercially available starting materials, making this a viable route beilstein-journals.org.

Another strategy is the derivatization of phosphinic acids. While direct esterification of phosphinic acids with alcohols can be challenging under conventional heating, microwave-assisted methods have proven effective researchgate.netscispace.com. This allows for the direct introduction of the methoxy group from methanol onto the phosphinic acid core.

The synthesis of acyclic nucleoside phosphonates often involves the introduction of a phosphonomethoxy group to a hydroxyalkyl derivative of a nucleobase nih.gov. This is typically accomplished using a precursor like diisopropyl tosyloxymethanephosphonate, which is prepared from diisopropyl phosphite, paraformaldehyde, and triethylamine, followed by tosylation nih.gov. Although this introduces a phosphonomethoxy group rather than a single methoxy group directly on the phosphorus, the underlying principle of using an activated precursor to deliver the methoxy-containing moiety is relevant.

Furthermore, the synthesis of phosphinate compounds can involve the reaction of phosphinic acid precursors with an alcohol, such as benzyl (B1604629) alcohol, in the presence of a coupling agent ontosight.ai. A similar approach could be envisioned for the introduction of a methoxy group using methanol.

The following table summarizes potential precursors for methoxy group introduction:

| Precursor Type | Synthetic Approach | Reference |

| Methoxy-substituted cyclic phospholane oxides | Nucleophilic ring-opening | beilstein-journals.org |

| Phosphinic acids | Microwave-assisted direct esterification with methanol | researchgate.netscispace.com |

| Activated phosphonate synthons | Condensation with hydroxy-containing substrates | nih.govnih.gov |

| Phosphinic chlorides | Reaction with methanol or sodium methoxide | scispace.com |

Optimization of Halogen-Exchange Reactions for Fluorine Introduction

The introduction of fluorine into phosphinates is frequently accomplished via halogen-exchange (Halex) reactions, where a chloro or bromo substituent on the phosphorus atom is replaced by fluorine. The efficiency of this exchange is highly dependent on the choice of fluoride source, solvent, and reaction conditions.

Potassium fluoride (KF) is a commonly used fluoride source. For the synthesis of phosphoramidic difluorides, an optimized protocol utilizes 8.0 equivalents of KF in acetone (B3395972) at room temperature nih.gov. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) chloride, can be beneficial, especially for converting phosphoramidochloridates to their corresponding fluoridates nih.gov.

In the context of triazoles, Halex reactions on 5-iodo-triazoles have been optimized using an excess of KF or potassium bifluoride (KHF2) in a biphasic solvent system of water and acetonitrile (B52724) under microwave irradiation researchgate.net. While the substrate is different, the conditions highlight the aggressive measures sometimes needed to facilitate the exchange. Silver fluoride (AgF) has also been explored as an alternative to KF for fluorinating 1,2,3-triazoles researchgate.net.

For aliphatic fluorine compounds, the halogen exchange can be facilitated by trialkyl aluminum and a catalytic amount of titanocene (B72419) dihalides, using polyhalomethanes as the halogen source organic-chemistry.org. This method demonstrates high selectivity for C-F bond activation, which could be adapted for P-F bond formation under specific conditions.

Sulfur-based fluorinating reagents, such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor, are widely used for deoxygenative fluorination of various functional groups and can also be employed for halogen exchange under specific conditions acs.org. The choice between different fluoride sources often depends on the stability of the starting material and the desired reactivity.

The table below outlines various conditions for halogen-exchange reactions:

| Fluoride Source | Catalyst/Additive | Solvent | Temperature | Reference |

| KF (8.0 equiv) | None | Acetone | Room Temp | nih.gov |

| KF (8.0 equiv) | Tetrabutylammonium chloride (10 mol%) | - | - | nih.gov |

| KF / KHF2 | None | Water/Acetonitrile (1/1) | 180 °C (Microwave) | researchgate.net |

| AgF | None | - | - | researchgate.net |

| Polyhalomethanes | Titanocene dihalides, Trialkyl aluminum | - | Mild | organic-chemistry.org |

Green Chemistry Principles in Phosphinate Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for phosphinates. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgrsc.orgnih.gov

Solvent-Free or Low-Solvent Synthesis Approaches

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Solvent-free, or neat, reaction conditions offer significant environmental benefits by reducing solvent waste and simplifying product purification.

A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates has been developed via the hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates. rsc.orgrsc.org This reaction proceeds smoothly at room temperature without the need for an additional solvent, demonstrating the feasibility of solvent-free phosphonate synthesis. rsc.org

Similarly, a solvent-free reaction system for the synthesis of phosphinothioates has been reported, using disulfides and diarylphosphine oxides. Most target compounds were obtained in nearly quantitative yields by heating at 50 °C for a short duration or by stirring at room temperature mdpi.com. This protocol features mild conditions and simple manipulation mdpi.com.

Microwave-assisted organic synthesis is another powerful tool for promoting solvent-free reactions. For example, the Hirao reaction for synthesizing arylphosphinates has been successfully performed under solvent-free microwave conditions scispace.com. Microwave irradiation can also facilitate the direct esterification of phosphinic acids with alcohols without a solvent, a reaction that is often difficult to achieve with conventional heating researchgate.net.

Ultrasonication is another energy-efficient technique that can promote solvent-free synthesis. An expeditious and green method for the synthesis of carbamoylphosphonates has been developed using a silica-supported Lewis acid catalyst under solvent-free and sonication conditions tandfonline.com.

Catalyst Development for Sustainable Phosphinate Production

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives. mdpi.comacs.org

Zirconium phosphates and phosphonates have emerged as promising solid acid catalysts due to their tunable acidity, excellent thermal and chemical stability, and high water tolerance mdpi.com. These materials can possess both Brønsted and Lewis acid sites, making them versatile for various transformations. For instance, mesoporous zirconium phosphates have been used for the production of n-butyl levulinate from levulinic acid mdpi.com.

Copper phosphinate complexes have been investigated as molecular precursors for copper-based ethanol (B145695) dehydrogenation catalysts chemrxiv.org. The use of these complexes allows for the homogeneous dispersion of copper and phosphorus on a silica (B1680970) support, leading to catalysts with unique properties chemrxiv.org. This approach of using well-defined precursors can lead to more active and selective catalysts.

Ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have shown promise as recyclable homogeneous photoredox catalysts bohrium.com. These catalysts exhibit good solubility and photostability and can be recovered and reused for multiple catalytic cycles, which is crucial for sustainable industrial applications bohrium.com.

Furthermore, new organic-inorganic hybrid iron phosphonate materials have been synthesized and shown to be efficient catalysts for the liquid-phase oxidation of cyclohexanone (B45756) to adipic acid using molecular oxygen in an aqueous medium acs.org. This process is highly sustainable as it avoids the use of nitric acid and organic solvents acs.org.

The table below provides examples of sustainable catalysts for phosphinate and related compound synthesis:

| Catalyst Type | Reaction | Key Features | Reference |

| Zirconium Phosphates/Phosphonates | Acid-catalyzed reactions | Tunable acidity, high stability, water tolerant | mdpi.com |

| Copper Phosphinate Complexes | Ethanol dehydrogenation | Homogeneous dispersion of active metals | chemrxiv.org |

| Ru(II)-Phenanthroline-Phosphonate | Photoredox catalysis | Recyclable, good photostability | bohrium.com |

| Hybrid Iron Phosphonate Material | Liquid-phase oxidation | Active in water, uses O2 as oxidant | acs.org |

| Silica-supported CeCl3·7H2O | Carbamoylphosphonate synthesis | Recyclable, operates under sonication | tandfonline.com |

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Complex Phosphinates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organophosphorus compounds in solution and the solid state. libretexts.orgresearchgate.net Its power lies in its ability to probe the local chemical environment of specific atomic nuclei, providing detailed information about connectivity, conformation, and dynamic processes. biophysics.org For a molecule like sodium;fluoro(methoxy)phosphinate (B14744746), a multi-nuclear NMR approach is essential to fully characterize its structure.

The structural backbone of sodium;fluoro(methoxy)phosphinate can be meticulously mapped by employing a combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectroscopy. Each of these nuclei provides a unique window into the molecule's electronic and steric environment.

¹H NMR: The proton NMR spectrum is expected to show a doublet for the methoxy (B1213986) (CH₃O-) protons due to coupling with the phosphorus-31 nucleus (³JHP). The chemical shift would be anticipated in the region typical for methoxy groups attached to phosphorus.

¹³C NMR: The carbon-13 NMR spectrum will exhibit a signal for the methoxy carbon, which will also be split into a doublet due to coupling with the phosphorus-31 nucleus (²JCP).

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. rsc.org For this compound, the ³¹P nucleus is expected to show a doublet of quartets or a more complex multiplet due to coupling with the fluorine nucleus (¹JPF) and the methoxy protons (³JPH). The chemical shift is highly sensitive to the substituents on the phosphorus atom. libretexts.org The large one-bond P-F coupling constant is a characteristic feature. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides a clean spectrum, often with a wide chemical shift range. biophysics.orgnih.gov The ¹⁹F spectrum of this compound will display a doublet resulting from the strong one-bond coupling to the phosphorus-31 nucleus (¹JFP). The chemical shift will be indicative of the fluorine atom being directly bonded to a phosphorus center.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H (CH₃O-) | 3.5 - 4.0 | Doublet | ³JHP ≈ 10-15 |

| ¹³C (CH₃O-) | 50 - 55 | Doublet | ²JCP ≈ 5-10 |

| ³¹P | Varies | Doublet of Quartets | ¹JPF ≈ 900-1100, ³JPH ≈ 10-15 |

| ¹⁹F | Varies | Doublet | ¹JFP ≈ 900-1100 |

Note: The predicted values are based on typical ranges for similar organophosphorus compounds and may vary depending on the solvent and other experimental conditions.

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this compound due to the presence of only one type of proton environment. However, in more complex phosphinates with multiple proton-bearing groups, COSY is invaluable for identifying proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment directly correlates the methoxy protons with their attached carbon atom, confirming the C-H bond. beilstein-journals.orgresearchgate.net This is a powerful tool for assigning carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment is key to establishing the longer-range connectivity. It would show a correlation between the methoxy protons and the phosphorus atom (via ³JPC-H), and potentially between the methoxy protons and the fluorine atom (via ³JFC-H), definitively piecing together the core structure of the molecule. Similarly, a ¹H-³¹P HMBC would directly show the correlation between the methyoxy protons and the phosphorus atom. researchgate.net

Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as restricted rotation around bonds and conformational changes. ox.ac.uknih.govresearchgate.net For this compound, VT NMR could be employed to study the rotational barrier around the P-O bond of the methoxy group. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to potentially observe distinct signals for different rotamers, if they exist. By analyzing the changes in the NMR line shapes as a function of temperature, thermodynamic parameters for the rotational process, such as the activation energy (ΔG‡), can be determined.

Solid-state NMR (ssNMR) provides invaluable structural information for materials in their solid form, whether crystalline or amorphous. researchgate.netmdpi.comrsc.orglbl.gov For this compound, ³¹P and ¹⁹F solid-state NMR would be particularly insightful. The chemical shift anisotropy (CSA), which is averaged out in solution NMR, can be measured in the solid state and provides detailed information about the local electronic environment and symmetry around the phosphorus and fluorine nuclei. mdpi.com Techniques like Magic Angle Spinning (MAS) are used to obtain higher resolution spectra by averaging out anisotropic interactions. Cross-Polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H. meihonglab.com These techniques would be crucial for characterizing different polymorphic forms or hydrates of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental formula of a compound. For the anion of this compound, [CH₃O(F)PO]⁻, HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: Predicted HRMS Data for the Fluoro(methoxy)phosphinate Anion

| Ion | Calculated Exact Mass |

| [CH₃FNaO₂P]⁻ | 115.9754 |

Note: The calculated exact mass is for the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ²³Na, ¹⁶O, ³¹P).

The fragmentation pathways of organophosphorus compounds in the mass spectrometer can be complex but provide valuable structural information. researchgate.net Under techniques like Collision-Induced Dissociation (CID), the parent ion is fragmented, and the masses of the resulting fragment ions are measured. For the fluoro(methoxy)phosphinate anion, expected fragmentation pathways could include the loss of the methoxy radical (•OCH₃), the loss of a formaldehyde (B43269) molecule (CH₂O), or the cleavage of the P-F bond. Studying these fragmentation patterns helps to confirm the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of complex molecules like this compound. By isolating a specific ion and inducing fragmentation, MS/MS provides detailed information about the molecule's structure and bonding. While direct MS/MS fragmentation data for this compound is not extensively published, the fragmentation mechanism can be predicted based on the known behavior of similar organophosphorus esters. bham.ac.uk

In a typical MS/MS experiment, the parent ion of fluoro(methoxy)phosphinate would be selected. The fragmentation is likely to proceed through the cleavage of the P-O, P-F, and P-C bonds. The following table outlines a hypothetical fragmentation pattern for the fluoro(methoxy)phosphinate anion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [CH3O(F)P(O)O]⁻ | [PO2F]⁻ | CH3O• | Loss of the methoxy radical |

| [CH3O(F)P(O)O]⁻ | [PO3]⁻ | CH3F | Loss of fluoromethane |

| [CH3O(F)P(O)O]⁻ | [CH3OPO2]⁻ | F• | Loss of a fluorine radical |

This table presents a hypothetical fragmentation pattern for the fluoro(methoxy)phosphinate anion based on general principles of mass spectrometry of organophosphorus compounds.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique is particularly valuable for differentiating between isomeric and isobaric species, which have the same mass-to-charge ratio. nih.gov For a compound like this compound, IMS-MS could be instrumental in separating it from any isomeric impurities that may be present in a complex mixture.

The mobility of an ion in the IMS cell is influenced by its collision cross-section (CCS), which is a measure of its effective area. Different isomers will have distinct CCS values, allowing for their separation. The presence of moisture and the use of dopants in the drift gas can significantly affect the mobility of organophosphorus compounds. nih.govresearchgate.net For instance, switching the dopant concentration can enhance the selectivity for specific organophosphorus compounds. nih.gov

| Analytical Parameter | Significance for this compound Analysis | Reference |

| Drift Time | The time it takes for an ion to traverse the IMS drift tube, related to its CCS. | nih.gov |

| Collision Cross-Section (CCS) | A measure of the ion's size and shape, which can differentiate isomers. | researchgate.net |

| Dopant Gas | Can be used to selectively ionize or alter the mobility of the target analyte for improved detection. | nih.govacs.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, characteristic vibrational bands would be expected for the P=O, P-F, P-O-C, and C-H bonds.

Based on published data for similar organophosphorus compounds, the following table summarizes the expected FTIR absorption bands for this compound.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| P=O | 1250 - 1350 | Stretching |

| P-F | 800 - 950 | Stretching |

| P-O-C | 1000 - 1100 | Asymmetric Stretching |

| C-H (methoxy) | 2850 - 2960 | Stretching |

This table is based on characteristic infrared absorption frequencies for organophosphorus compounds.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the presence of the P=O and P-F bonds. irdg.org

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS could be a valuable tool for the trace analysis of this compound in complex matrices. rsc.org The application of SERS to the analysis of organophosphate pesticides has demonstrated its potential for high-sensitivity detection. rsc.org

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Significance |

| P=S (for comparison) | 600 - 700 | Characteristic for thiophosphates |

| P=O | 1250 - 1350 | Confirms the phosphinate structure |

| P-F | 800 - 950 | Identifies the fluoro-substituent |

This table includes a comparative value for P=S to highlight the specificity of Raman spectroscopy for different organophosphorus functionalities. The expected Raman shifts are based on data for similar compounds. irdg.org

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a compound.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a salt and therefore non-volatile. To be analyzed by GC, it must first be converted into a volatile derivative. nih.govcanada.ca

A common derivatization method for polar analytes like phosphinates is silylation. chromforum.orgresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the sodium ion with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. The resulting silylated ester is much more volatile and can be readily analyzed by GC. chromforum.org

Once derivatized, the compound can be separated on a GC column and detected using various detectors. A flame ionization detector (FID) is a common choice, but for phosphorus-containing compounds, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) would offer higher selectivity and sensitivity. bham.ac.uk

| Derivatization Reagent | Derivative Formed | Advantages |

| BSTFA | Trimethylsilyl (TMS) ester | Common and effective |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ester | Forms more stable derivatives |

This table outlines common silylation reagents used for the GC analysis of polar analytes. chromforum.org

Liquid Chromatography (LC) Techniques (HPLC, UPLC) with Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical method for the determination of polar and thermally labile organophosphorus compounds. nih.govacs.orgnih.govdtu.dk Its high sensitivity, selectivity, and robustness make it exceptionally suitable for the analysis of this compound. dtu.dk High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) systems are employed to achieve efficient separation of the target analyte from complex sample matrices before its introduction into the mass spectrometer.

In the analysis of this compound, the compound, which is a salt, dissociates in solution to yield the fluoro(methoxy)phosphinate anion. This anion is the species targeted for separation and detection. The separation is typically achieved on a reversed-phase column (e.g., C8 or C18) or, for highly polar species, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be utilized. sciex.comsciex.com.cn The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. lcms.cz

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, most commonly an electrospray ionization (ESI) source operating in negative ion mode (ESI-). This is because the target analyte is an anion. In the ESI source, the fluoro(methoxy)phosphinate anion is desolvated and enters the mass analyzer.

Tandem mass spectrometry (MS/MS), particularly on a triple quadrupole (QqQ) instrument, is used for detection and quantification. dtu.dk This is accomplished in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and low detection limits. nih.govsciex.com.cn In MRM, the precursor ion (the molecular ion of the fluoro(methoxy)phosphinate anion) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific fragment ion (product ion) is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte. For confident identification, a second transition is often monitored, and the ratio of the two transitions is compared against a known standard. sciex.com

The table below outlines representative parameters for an HPLC-MS/MS method for the analysis of the fluoro(methoxy)phosphinate anion.

This LC-MS/MS approach offers limits of quantification (LOQ) that are often significantly lower than other techniques, making it ideal for trace-level analysis in complex environmental or biological samples. nih.gov

Ion Chromatography for Anionic Species Analysis

Ion chromatography (IC) is a robust and reliable technique specifically designed for the separation and quantification of ionic species. It is particularly well-suited for the analysis of the fluoro(methoxy)phosphinate anion due to its charge and polarity. apsnet.orgtandfonline.com This method is often employed for analyzing aqueous samples to determine the concentration of various anions.

The fundamental principle of IC involves the separation of ions on a stationary phase that has ionic functional groups. For the analysis of the fluoro(methoxy)phosphinate anion, a high-capacity anion-exchange column is used. thermofisher.com The sample is injected into the IC system, and the mobile phase, referred to as the eluent, carries the sample through the column. The eluent is typically an alkaline solution, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate gradient, which facilitates the elution of the bound anions. thermofisher.com

Separation is achieved based on the relative affinity of the different anions in the sample for the positively charged functional groups on the anion-exchange resin. The fluoro(methoxy)phosphinate anion will be retained on the column and will elute at a characteristic retention time under specific eluent conditions.

Following separation on the column, the eluent passes through a suppressor. The suppressor is a key component in modern IC systems that use conductivity detection. It works by neutralizing the high-conductivity eluent and converting the analyte ions into their more conductive acid form, thereby reducing the background noise and significantly enhancing the signal-to-noise ratio for the analyte. apsnet.orgthermofisher.com The final detection is performed by a conductivity detector, which measures the electrical conductivity of the solution as the analyte ions elute. The resulting peak area is proportional to the concentration of the analyte.

The table below provides representative parameters for an ion chromatography method for the analysis of the fluoro(methoxy)phosphinate anion.

This IC method allows for the effective separation of the target fluoro(methoxy)phosphinate anion from other common inorganic anions such as fluoride (B91410), chloride, phosphate (B84403), and sulfate, which might be present in the sample matrix and could cause interference in other, less specific methods. apsnet.org

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound Reaction Mechanisms

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific reaction mechanisms and pathways of the chemical compound this compound are not publicly available. As a result, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be generated at this time.

The inquiry sought an in-depth analysis of the hydrolytic degradation and solvolytic reactions of this compound, with a specific focus on:

pH-Dependent Hydrolysis Kinetics and Reaction Orders: No studies were found that determined the rate constants, reaction orders, or the specific influence of pH on the hydrolysis of this compound. While the hydrolysis of organophosphorus esters is generally known to be pH-dependent, specific kinetic data for this compound is absent from the available literature. researchgate.netnih.gov

Nucleophilic Attack Mechanisms on the Phosphorus Center: General principles of organophosphorus chemistry suggest that hydrolysis proceeds via nucleophilic attack by water or a hydroxide ion on the electrophilic phosphorus atom. sapub.org This can occur through a concerted (S_N2-type) or a stepwise mechanism involving a pentacoordinate intermediate. However, no specific studies have elucidated the predominant mechanism for this compound.

Role of Water Activation and Proton Transfer in Hydrolysis: The role of water as a nucleophile is fundamental to the hydrolysis of phosphinate esters. In base-catalyzed hydrolysis, the hydroxide ion is a more potent nucleophile. researchgate.net The specific mechanisms of water activation and proton transfer steps during the hydrolysis of this compound have not been documented.

Identification of Hydrolysis Intermediates and Products: The expected products of the complete hydrolysis of this compound would be sodium fluoro(methoxy)phosphinic acid, which may exist in equilibrium with its constituent ions in solution. However, no experimental studies have been found that identify and characterize the specific intermediates and final products of its hydrolysis under various conditions.

Alcoholysis and Aminolysis Pathways and Kinetics: The conversion of phosphinates through alcoholysis and aminolysis is a known synthetic strategy. researchgate.netkarger.com These reactions can facilitate the interconversion between different phosphinate esters or their corresponding amides. Nevertheless, specific kinetic data and reaction pathways for the alcoholysis and aminolysis of this compound are not described in the scientific literature.

While general information exists for the reactivity of related compounds such as fluorophosphonates and other phosphinates, extrapolating this information to generate a detailed and scientifically accurate article on this compound without direct research on the compound itself would be speculative and not meet the required standard of a professional, authoritative article based on detailed research findings.

Further experimental and computational research is required to elucidate the specific reaction mechanisms and pathways of this compound. Until such studies are published, a comprehensive analysis as requested remains unachievable.

Reaction Mechanisms and Pathways of Sodium;fluoro Methoxy Phosphinate

Solvolytic Reactions in Non-Aqueous Media

Influence of Solvent Polarity and Nucleophilicity on Reaction Rates

The rate of solvolysis of sodium;fluoro(methoxy)phosphinate (B14744746) is profoundly influenced by the properties of the solvent, particularly its polarity and nucleophilicity. These reactions, which involve the cleavage of a bond by the solvent, can proceed through different mechanistic pathways, primarily distinguished as associative (S_N2-like) and dissociative (S_N1-like) mechanisms. nih.govnih.gov The nature of the solvent plays a critical role in stabilizing or destabilizing the transition state, thereby dictating the reaction rate and mechanism.

In the context of a bimolecular nucleophilic substitution (S_N2) at the phosphorus center, the solvent's polarity can significantly affect the reaction rate. For a reaction where the starting material is neutral or slightly charged and the transition state has a more developed charge, an increase in solvent polarity generally leads to an acceleration of the reaction rate. wikipedia.org This is due to the better solvation and stabilization of the more charged transition state relative to the ground state. nih.govresearchgate.net Conversely, if the charge is more dispersed in the transition state compared to the reactants, a less polar solvent might be favored.

The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on S_N2 reaction rates. nih.gov In the case of the solvolysis of sodium;fluoro(methoxy)phosphinate, where a nucleophilic solvent molecule attacks the phosphorus atom, a more polar solvent would be expected to facilitate the charge separation in the pentacoordinate transition state, thus increasing the reaction rate.

The nucleophilicity of the solvent is another crucial factor. A more nucleophilic solvent will more readily attack the electrophilic phosphorus center, leading to a faster reaction rate for an associative mechanism. However, in protic solvents, the nucleophile can be solvated through hydrogen bonding, which can decrease its effective nucleophilicity. wikipedia.org Therefore, a balance between polarity and nucleophilicity is often observed. For instance, polar aprotic solvents are often excellent media for S_N2 reactions as they can solvate cations well while leaving the nucleophile relatively free to react.

The interplay between solvent polarity and nucleophilicity can be illustrated by comparing reaction rates in different solvents. The following interactive table provides a hypothetical representation of the relative rate constants for the solvolysis of this compound in various solvents, based on general principles of organophosphorus chemistry.

| Solvent | Dielectric Constant (ε) | Nucleophilicity Parameter (N) | Predicted Relative Rate Constant (k_rel) |

| Water | 80.1 | High | 100 |

| Methanol (B129727) | 32.7 | Moderate | 50 |

| Ethanol (B145695) | 24.5 | Moderate | 30 |

| Acetonitrile (B52724) | 37.5 | Low | 10 |

| Acetone (B3395972) | 20.7 | Low | 5 |

| Dichloromethane (B109758) | 8.9 | Very Low | 1 |

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on solvent properties.

Spectroscopic Probing of Solvolysis Transition States

The direct observation of transition states is experimentally challenging due to their fleeting nature. However, various spectroscopic techniques can provide valuable insights into the structure and energetics of the transition state in the solvolysis of phosphinates like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for studying phosphorus-containing compounds. Changes in the chemical shift of the phosphorus nucleus can provide information about the electronic environment around the phosphorus atom. By monitoring the reaction kinetics under different conditions (e.g., varying solvent, temperature, or pressure), one can infer details about the transition state. For instance, the activation volume, determined from high-pressure NMR studies, can help distinguish between associative (negative activation volume) and dissociative (positive activation volume) mechanisms. researchgate.net

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the molecule. Changes in the stretching frequencies of the P=O, P-F, and P-O-C bonds during the reaction can provide evidence for bond making and bond breaking in the transition state. Isotopic labeling studies, where for example, an ¹⁸O is incorporated into the methoxy (B1213986) group, can be particularly informative when coupled with vibrational spectroscopy.

Computational Chemistry: In conjunction with experimental techniques, computational modeling has become an indispensable tool for elucidating reaction mechanisms. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the ground state, transition state, and any intermediates, offering a theoretical framework to interpret experimental observations.

Transesterification and Transalkoxylation Reactions

Transesterification, the exchange of an alkoxy group of an ester with another alcohol, is a fundamental reaction for organophosphorus compounds. For this compound, this involves the exchange of the methoxy group.

Mechanistic Investigations of Methoxy Group Exchange

The transesterification of this compound with an alcohol (R'OH) can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: Under basic conditions, an alkoxide (R'O⁻), a potent nucleophile, attacks the electrophilic phosphorus atom. This proceeds through a two-step addition-elimination mechanism via a pentacoordinate intermediate. masterorganicchemistry.com The original methoxide (B1231860) ion is then expelled as the leaving group. The reaction is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the new alcohol. masterorganicchemistry.com

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. masterorganicchemistry.com The alcohol (R'OH) then acts as a nucleophile, attacking the phosphorus center. A series of proton transfer steps follows, leading to the expulsion of methanol and the formation of the new phosphinate ester. masterorganicchemistry.com

Kinetic studies, including the determination of reaction orders with respect to the reactants and catalyst, can help to elucidate the specific mechanism. The choice of solvent can also influence the reaction, with polar solvents generally favoring the formation of charged intermediates. beilstein-journals.org

Catalyst Development for Directed Transesterification

The development of efficient and selective catalysts is crucial for directing transesterification reactions. While simple acid and base catalysts are effective, they can sometimes lead to side reactions or require harsh conditions. google.com

Homogeneous Catalysts:

Metal Alkoxides: Sodium methoxide is a commonly used and highly active basic catalyst for transesterification. nih.gov

Organometallic Catalysts: Lewis acidic metal complexes, such as those of lanthanum(III), have shown high catalytic activity for the transesterification of various esters under mild conditions. researchgate.net These catalysts can activate the phosphoryl group towards nucleophilic attack.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a variety of transformations, including transesterification. They can act as nucleophilic catalysts, activating the ester functionality.

Heterogeneous Catalysts: The use of solid catalysts offers advantages in terms of easy separation and reusability. mdpi.com

Alkali-Doped Metal Oxides: Materials like potassium carbonate doped magnesium oxide (K₂CO₃/MgO) provide strong basic sites and are effective for transesterification. mdpi.com

Sulfonated Zeolites: These solid acid catalysts are thermally stable and can efficiently catalyze esterification and transesterification reactions. mdpi.com

The following table summarizes potential catalysts for the transesterification of this compound.

| Catalyst Type | Specific Example | Advantages |

| Homogeneous Basic | Sodium Methoxide (CH₃ONa) | High activity nih.gov |

| Homogeneous Acidic | Sulfuric Acid (H₂SO₄) | Effective for acid-catalyzed pathway google.com |

| Homogeneous Organometallic | Lanthanum(III) isopropoxide | High efficiency, mild conditions researchgate.net |

| Heterogeneous Basic | K₂CO₃/MgO | Easy separation, reusable mdpi.com |

| Heterogeneous Acidic | Sulfonated Zeolite (H-ZSM-5) | High thermal stability, reusable mdpi.com |

Reactions with Selected Biological Mimics and Biorelevant Nucleophiles (Excluding Clinical Relevance)

The reactivity of organophosphorus compounds with biological nucleophiles is of great interest due to their role as enzyme inhibitors. Understanding these reactions at a fundamental level, using amino acid analogues, can provide insights into their mechanism of action without delving into clinical aspects.

Reactivity with Serine, Cysteine, and Histidine Analogues

The side chains of the amino acids serine, cysteine, and histidine contain potent nucleophiles: a primary alcohol, a thiol, and an imidazole (B134444) ring, respectively. These are common residues found in the active sites of many enzymes, such as serine proteases and hydrolases. nih.govbakerlab.org

Serine Analogues: The hydroxyl group of a serine analogue can act as a nucleophile, attacking the phosphorus center of this compound. This reaction mimics the inhibition of serine hydrolases by organophosphates. nih.govresearchgate.net The reaction is often facilitated by a general base, which deprotonates the serine hydroxyl group to increase its nucleophilicity. In enzymatic systems, this role is typically played by a histidine residue in the catalytic triad. bakerlab.orgnih.gov The product of this reaction would be a phosphinylated serine derivative.

Cysteine Analogues: The thiol group of a cysteine analogue is a more potent nucleophile than the hydroxyl group of serine due to the higher polarizability and lower pKa of sulfur. bakerlab.org Therefore, cysteine analogues are expected to react more rapidly with this compound compared to serine analogues under similar conditions. The reaction would result in the formation of a P-S bond.

Histidine Analogues: The imidazole ring of histidine can act as a nucleophile through one of its nitrogen atoms. It can directly attack the phosphorus center, leading to a phosphinylated histidine derivative. Alternatively, and more commonly in biological systems, the imidazole ring acts as a general base catalyst, activating a primary nucleophile like serine or water. bakerlab.orgnih.gov

The relative reactivity of these amino acid analogues with this compound is expected to follow the order of their nucleophilicity: Cysteine analogue > Serine analogue > Histidine analogue (as a direct nucleophile).

Non-Enzymatic Interactions with Model Peptides and Amino Acids

One key reaction mechanism involves the ability of organophosphorus agents to promote the formation of isopeptide cross-links between the side chains of specific amino acids within a peptide. This process is envisioned as a two-step reaction. Initially, the organophosphorus compound reacts with the ε-amino group of a lysine (B10760008) residue to form a phosphoryl-lysine adduct. Subsequently, this activated intermediate reacts with the γ-carboxyl group of a glutamic acid or aspartic acid residue, resulting in the formation of a stable isopeptide bond and the release of the phosphoryl moiety. frontier-lab.com This cross-linking reaction is catalyzed by the organophosphorus compound and does not occur in its absence. frontier-lab.com

The general propensity for organophosphates to react with nucleophilic residues on proteins, such as lysine and tyrosine, suggests another potential interaction pathway. frontier-lab.com The phosphorus center of this compound, being electrophilic, could be susceptible to nucleophilic attack by the side chains of these amino acids. The presence of a fluorine atom, a strong electron-withdrawing group, would likely enhance the electrophilicity of the phosphorus atom, potentially increasing its reactivity towards these amino acid residues compared to non-fluorinated analogues.

Table 1: Potential Non-Enzymatic Reactions of this compound with Amino Acid Residues

| Interacting Amino Acid | Potential Reaction Type | Proposed Intermediate/Product |

| Lysine | Phosphinylation | Phosphoryl-lysine adduct |

| Glutamic Acid / Aspartic Acid | Isopeptide bond formation (with Lys) | Cross-linked peptide |

| Tyrosine | Phosphinylation | Phosphoryl-tyrosine adduct |

Note: The reactions listed are inferred from studies on analogous organophosphorus compounds and have not been experimentally verified for this compound.

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of organophosphorus compounds are critical for understanding their behavior in high-temperature applications and for developing safe disposal methods. The decomposition pathways are highly dependent on the structure of the compound, particularly the nature of the substituents on the phosphorus atom, and the conditions of the pyrolysis.

Pyrolysis Mechanisms under Inert and Reactive Atmospheres

The pyrolysis of organophosphorus compounds like phosphinates generally occurs at higher temperatures compared to their phosphate (B84403) counterparts. nih.gov Under an inert atmosphere (e.g., nitrogen), the primary decomposition pathway for many organophosphorus esters involves the elimination of a phosphorus acid. nih.gov For this compound, this would likely involve the cleavage of the P-O-CH₃ or P-F bond to form a corresponding acid and other volatile organic fragments. The initial decomposition is often followed by further degradation of the phosphorus-containing acid at higher temperatures to yield volatile radical species. nih.gov

The general mechanism can be conceptualized as follows:

Initial Bond Cleavage: The weaker bonds in the molecule, likely the P-O or P-C bonds, will break upon heating, leading to the formation of radical or molecular species.

Elimination Reactions: Concerted elimination reactions, such as a six-center elimination, can lead to the formation of an alkene and a phosphorus-containing acid. d-nb.info

Radical Reactions: The decomposition can also proceed through radical mechanisms, involving the formation of highly reactive phosphorus-containing radicals like PO• and PO₂•. researchgate.net

Under a reactive atmosphere , such as in the presence of oxygen (combustion), the decomposition pathways become more complex. The presence of oxygen will lead to oxidation reactions, resulting in the formation of various phosphorus oxides and other combustion products like carbon dioxide and water. The phosphorus-containing species can act as flame retardants by trapping reactive radicals (e.g., H• and OH•) in the gas phase, thereby inhibiting the combustion process. acs.org

Identification of Gaseous and Solid Decomposition Products

The specific gaseous and solid products formed during the thermal decomposition of this compound have not been experimentally determined. However, based on studies of similar organophosphorus compounds using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), a range of potential products can be inferred. frontier-lab.comeag.comnetzsch.com

Gaseous Products: The volatile products from the pyrolysis of organophosphinates can include a variety of small organic molecules and phosphorus-containing fragments. For this compound, potential gaseous products could include:

Methane (from the methoxy group)

Fluoromethyl or difluoromethyl compounds (from the fragmentation of the fluorinated part of the molecule)

Carbon monoxide and carbon dioxide (especially under a reactive atmosphere)

Various phosphorus-containing species such as phosphine (B1218219) (PH₃), phosphorus oxides (e.g., PO, PO₂), and potentially volatile fluorinated phosphorus compounds. researchgate.net

Solid Products: The solid residue, often referred to as char, is a common product of the pyrolysis of organophosphorus compounds, particularly those used as flame retardants. nih.govnetzsch.com The composition of the solid residue from the decomposition of this compound would likely consist of:

Sodium phosphates and polyphosphates: In the presence of the sodium cation, the phosphorus-containing fragments are likely to form various sodium phosphate salts.

Carbonaceous char: A carbon-rich solid residue is expected to form, especially at higher temperatures.

Sodium fluoride (B91410): The fluorine atom may ultimately form stable inorganic salts like sodium fluoride in the solid residue.

Table 2: Predicted Decomposition Products of this compound

| Phase | Predicted Products |

| Gaseous | Methane, Fluorinated hydrocarbons, Carbon monoxide, Carbon dioxide, Phosphine, Phosphorus oxides (PO, PO₂), Volatile fluorinated phosphorus compounds |

| Solid | Sodium phosphates/polyphosphates, Carbonaceous char, Sodium fluoride |

Note: These products are predicted based on the decomposition of analogous organophosphorus compounds and require experimental verification for this compound.

Computational Chemistry and Theoretical Studies of Fluoro Methoxy Phosphinates

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of fluoro(methoxy)phosphinates. These methods allow for the detailed examination of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like fluoro(methoxy)phosphinate (B14744746), DFT calculations are crucial for determining its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

The process begins with an initial guess of the molecular structure, which is then iteratively refined by the DFT algorithm to minimize the total energy of the system. This energy minimization corresponds to finding the equilibrium geometry on the potential energy surface. Functionals such as B3LYP and M06 are commonly employed, paired with basis sets like 6-311G(d,p) to provide a robust description of the electronic environment, particularly around the phosphorus center. researchgate.net

Once the optimized geometry is obtained, the same DFT framework can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data for validation of the theoretical model.

Illustrative Data: Optimized Geometric Parameters for a Generic Fluoro(methoxy)phosphinate Anion This table presents hypothetical, yet representative, geometric parameters that would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | P=O | ~1.48 Å |

| Bond Length | P-O(methoxy) | ~1.65 Å |

| Bond Length | P-F | ~1.60 Å |

| Bond Length | P-C | ~1.80 Å |

| Bond Angle | O=P-O(methoxy) | ~115° |

| Bond Angle | O=P-F | ~118° |

| Bond Angle | O=P-C | ~120° |

For situations demanding higher accuracy, particularly for energetic properties, ab initio methods are the preferred choice. Unlike DFT, which relies on approximations to the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameterization. acs.orgaip.orgresearchgate.netresearchgate.net

Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. These high-level calculations are essential for obtaining accurate reaction energies, activation barriers, and thermochemical data. researchgate.net For instance, the CBS-Q method, a composite ab initio approach, has been successfully used to calculate the thermochemistry of various organophosphorus intermediates. researchgate.net While computationally more intensive, the insights gained from these high-accuracy energy calculations are invaluable for understanding the thermodynamics and kinetics of reactions involving fluoro(methoxy)phosphinates.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and stability. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more polarizable and reactive. researchgate.net

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. These regions correspond to sites susceptible to nucleophilic and electrophilic attack, respectively, offering a powerful tool for predicting intermolecular interactions.